8-Bromo-2-iodo-4-(trifluoromethyl)quinoline 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17575256
InChI: InChI=1S/C10H4BrF3IN/c11-7-3-1-2-5-6(10(12,13)14)4-8(15)16-9(5)7/h1-4H
SMILES:
Molecular Formula: C10H4BrF3IN
Molecular Weight: 401.95 g/mol

8-Bromo-2-iodo-4-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC17575256

Molecular Formula: C10H4BrF3IN

Molecular Weight: 401.95 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2-iodo-4-(trifluoromethyl)quinoline -

Specification

Molecular Formula C10H4BrF3IN
Molecular Weight 401.95 g/mol
IUPAC Name 8-bromo-2-iodo-4-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C10H4BrF3IN/c11-7-3-1-2-5-6(10(12,13)14)4-8(15)16-9(5)7/h1-4H
Standard InChI Key FYJLWFBVBOVOKZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)I

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

The compound’s structure comprises a quinoline backbone substituted with bromine (Br), iodine (I), and a trifluoromethyl (CF₃) group. The iodine atom at the 2-position and bromine at the 8-position create steric and electronic effects that influence reactivity, while the CF₃ group at the 4-position contributes to lipophilicity and metabolic resistance .

Physicochemical Characteristics

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₀H₄BrF₃IN
Molecular Weight (g/mol)401.95
Density (g/cm³)Not reported
Boiling Point (°C)Not reported
Melting Point (°C)Not reported
SolubilityLikely low in water

Synthesis and Manufacturing

Steric and Electronic Challenges

The trifluoromethyl group acts as both an emitter and transmitter of steric pressure, complicating metalation and substitution reactions. For instance, in 2-bromo-4-(trifluoromethyl)quinoline, the CF₃ group impedes deprotonation at adjacent positions unless mitigated by bulky bases like LITMP with coordinating agents . Such steric effects necessitate careful selection of reagents and reaction sequences to avoid undesired byproducts.

Reactivity and Functionalization

Directed Metalation

The compound’s reactivity is heavily influenced by its substituents. Studies on analogous systems reveal that bromine and CF₃ groups direct metalation to specific positions. For example, lithium bases preferentially deprotonate sites flanked by Br and CF₃ due to synergistic electronic effects . This regioselectivity enables targeted functionalization, such as Suzuki-Miyaura couplings or nucleophilic substitutions, to generate derivatives for biological screening.

Halogen Exchange Reactions

Applications in Pharmaceutical Research

Antimicrobial and Anticancer Activity

Although direct evidence is limited, related halogenated quinolines exhibit broad-spectrum antimicrobial activity by inhibiting DNA gyrase or topoisomerase IV . The iodine and bromine atoms’ polarizability could facilitate intercalation into DNA or interaction with enzyme active sites, warranting further exploration.

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